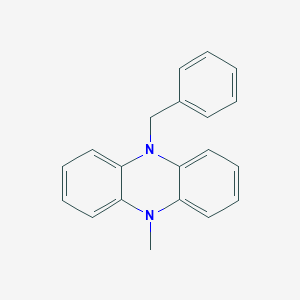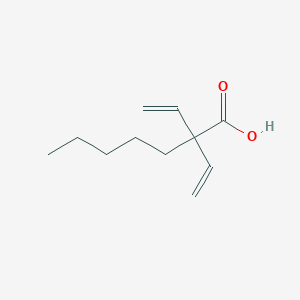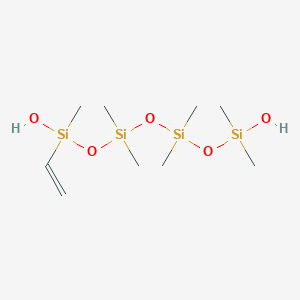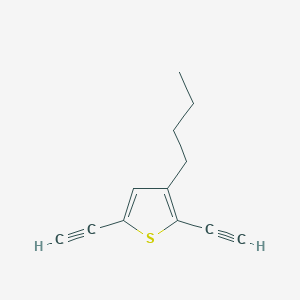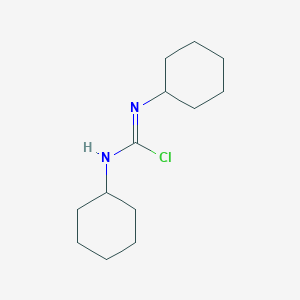![molecular formula C12H14Br2O2 B14291585 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane CAS No. 113447-59-9](/img/structure/B14291585.png)
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxy group substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dibromo-2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane ring.
Substitution: The bromine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways and exert specific effects depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,3,6-Trimethylphenoxy)methyl]oxirane: Similar structure but lacks bromine atoms.
2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane: Similar structure with different bromine substitution pattern.
Uniqueness
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is unique due to the specific positioning of bromine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
113447-59-9 |
|---|---|
Fórmula molecular |
C12H14Br2O2 |
Peso molecular |
350.05 g/mol |
Nombre IUPAC |
2-[(3,5-dibromo-2,4,6-trimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-6-10(13)7(2)12(8(3)11(6)14)16-5-9-4-15-9/h9H,4-5H2,1-3H3 |
Clave InChI |
HOELKXTXPJQPDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)C)Br)C)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



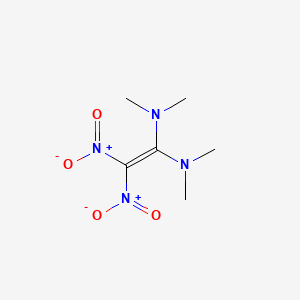
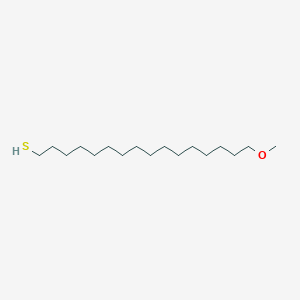
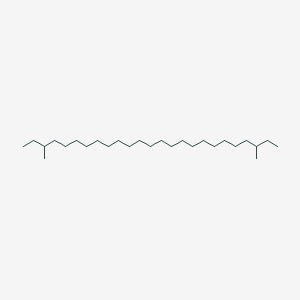

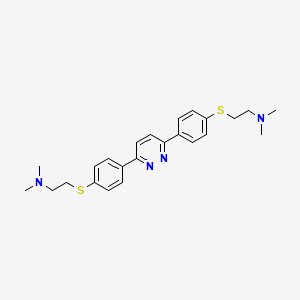
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
